Irreversible Partial Block vs. Calciseptine
Calcicludine I produces a mechanistically unique, irreversible partial block of L-type (α1C/CaV1.2) calcium channels that reaches a maximum inhibition of only 58% even at saturating toxin concentrations, with no change in current kinetics or voltage dependence [1][2]. In contrast, calciseptine—the closest mamba venom L-type channel blocker—produces a complete, rapidly reversible block of L-type currents in smooth muscle and neuronal preparations, and competitively displaces [3H]nitrendipine with a Kd of 290 nM [3][4]. The irreversibility of calcicludine I block persists after extensive washout, indicating either a very slow off-rate or a conformation-trapping mechanism, whereas calciseptine blockade is readily reversed upon wash [1][3].
| Evidence Dimension | L-type calcium channel blockade: maximum inhibition and reversibility |
|---|---|
| Target Compound Data | Calcicludine I: IC50 = 88 nM; maximum block = 58% (incomplete); irreversible upon wash (cloned CaV1.2/α1C channels expressed in HEK cells, patch-clamp electrophysiology) |
| Comparator Or Baseline | Calciseptine: IC50 = 15–500 nM (neuronal cells); complete L-type current blockade achievable; readily reversible; competitive [3H]nitrendipine displacement Kd = 290 nM (rat brain synaptosomal membranes) |
| Quantified Difference | Maximum block: ~58% (calcicludine) vs. complete (~100%, calciseptine). Reversibility: irreversible vs. reversible. DHP site interaction: allosteric coupling (calcicludine) vs. competitive displacement (calciseptine, Kd = 290 nM) |
| Conditions | Calcicludine: Cloned CaV1.2 (α1C) channels transiently expressed in HEK-293 cells, whole-cell patch-clamp (Stotz et al., 2000). Calciseptine: Native L-type channels in neuronal cultures and smooth muscle cells, radioligand binding on rat brain synaptosomes (de Weille et al., 1991; Yasuda et al., 1994) |
Why This Matters
The irreversible, partial block profile of calcicludine I provides a fundamentally different pharmacological tool from calciseptine: it enables experiments requiring permanent channel modification (e.g., long-term potentiation studies without washout confounding), while the partial block preserves residual L-type current for studying channel modulation rather than complete ablation.
- [1] Stotz SC, Spaetgens RL, Zamponi GW. Block of voltage-dependent calcium channel by the green mamba toxin calcicludine. J Membr Biol. 2000;174(2):157-165. doi:10.1007/s002320001040 View Source
- [2] Alomone Labs. Calcicludine (SPC-650) Product Datasheet. Confirms irreversible block, max 58% inhibition on CaV1.2, no effect on CaV1.1 or CaV3. View Source
- [3] de Weille JR, Schweitz H, Maes P, Tartar A, Lazdunski M. Calciseptine, a peptide isolated from black mamba venom, is a specific blocker of the L-type calcium channel. Proc Natl Acad Sci U S A. 1991;88(6):2437-2440. View Source
- [4] Yasuda O, Morimoto S, Chen Y, Jiang B, Kimura T, Sakakibara S, Koh E, Fukuo K, Kitano S, Ogihara T. FS2, a mamba venom toxin, is a specific blocker of the L-type calcium channels. Artery. 1994;21(5):287-302. Kd (CaS) = 290 nM, Kd (FS2) = 210 nM for [3H]nitrendipine displacement. View Source
